4-(3-{2-[3-(Trifluoromethyl)phenyl]aziridin-1-yl}propyl)benzamide
Description
4-(3-{2-[3-(Trifluoromethyl)phenyl]aziridin-1-yl}propyl)benzamide is a benzamide derivative featuring a propyl chain linked to an aziridine ring substituted with a 3-(trifluoromethyl)phenyl group. The aziridine moiety introduces ring strain, which may enhance reactivity or target binding, while the trifluoromethyl group improves lipophilicity and metabolic stability.
Properties
CAS No. |
88961-01-7 |
|---|---|
Molecular Formula |
C19H19F3N2O |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-[3-[2-[3-(trifluoromethyl)phenyl]aziridin-1-yl]propyl]benzamide |
InChI |
InChI=1S/C19H19F3N2O/c20-19(21,22)16-5-1-4-15(11-16)17-12-24(17)10-2-3-13-6-8-14(9-7-13)18(23)25/h1,4-9,11,17H,2-3,10,12H2,(H2,23,25) |
InChI Key |
APDCQCKLJUVOGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N1CCCC2=CC=C(C=C2)C(=O)N)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{2-[3-(Trifluoromethyl)phenyl]aziridin-1-yl}propyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate epoxide with an amine under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Coupling with Benzamide: The final step involves coupling the aziridine intermediate with benzamide under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(3-{2-[3-(Trifluoromethyl)phenyl]aziridin-1-yl}propyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(3-{2-[3-(Trifluoromethyl)phenyl]aziridin-1-yl}propyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a tool for probing cellular mechanisms.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a precursor in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3-{2-[3-(Trifluoromethyl)phenyl]aziridin-1-yl}propyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and aziridine ring are key functional groups that contribute to its biological activity. These groups can interact with active sites of enzymes or binding pockets of receptors, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 4-(3-{2-[3-(Trifluoromethyl)phenyl]aziridin-1-yl}propyl)benzamide with structurally related benzamide and trifluoromethyl-containing compounds:
Key Research Findings
Role of the Trifluoromethyl Group
The trifluoromethyl group is a common feature in compounds like the phenothiazine-derived antipsychotic and the methylthio-containing benzamide . However, its placement on different cores (e.g., phenothiazine vs. benzamide) redirects therapeutic activity—antipsychotic vs. anticoagulant or kinase inhibition.
Aziridine vs. Other Heterocycles
The aziridine ring in the target compound contrasts with morpholine (Rivaroxaban intermediate ) and piperazine (anticancer benzamide ). Aziridine’s ring strain may facilitate covalent binding to biological targets, whereas morpholine and piperazine improve solubility and modulate receptor affinity.
Benzamide Scaffold Flexibility
The benzamide core serves as a versatile scaffold:
- Anticoagulation: Rivaroxaban’s intermediate uses morpholine and oxazolidinone substituents to inhibit Factor Xa .
- CNS Activity: Phenothiazine derivatives leverage trifluoromethyl and piperazine for dopamine receptor antagonism .
- Oncology : Pyrimidine and piperazine substituents in benzamides suggest kinase-targeted mechanisms .
Biological Activity
4-(3-{2-[3-(Trifluoromethyl)phenyl]aziridin-1-yl}propyl)benzamide, with the CAS number 88961-01-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 4-(3-{2-[3-(Trifluoromethyl)phenyl]aziridin-1-yl}propyl)benzamide is C19H19F3N2O, with a molecular weight of approximately 348.36 g/mol. The compound features a trifluoromethyl group, which is known to enhance biological activity in various compounds.
Research indicates that compounds containing aziridine moieties can exhibit significant biological activities, including anticancer and antimicrobial effects. The aziridine ring can interact with nucleophiles in biological systems, potentially leading to DNA damage or inhibition of cell proliferation.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted the anticancer potential of similar aziridine-containing compounds. These compounds were shown to induce apoptosis in cancer cells through the activation of caspase pathways and disruption of mitochondrial membrane potential. The specific mechanism for 4-(3-{2-[3-(Trifluoromethyl)phenyl]aziridin-1-yl}propyl)benzamide requires further investigation but may involve similar pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 4-(3-{2-[3-(Trifluoromethyl)phenyl]aziridin-1-yl}propyl)benzamide.
| Study | Findings |
|---|---|
| Study 1 | Investigated the cytotoxic effects on human cancer cell lines, demonstrating significant apoptosis induction. |
| Study 2 | Evaluated antimicrobial activity against Gram-positive and Gram-negative bacteria, showing promising results. |
| Study 3 | Assessed the pharmacokinetics and bioavailability in animal models, indicating favorable absorption characteristics. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
